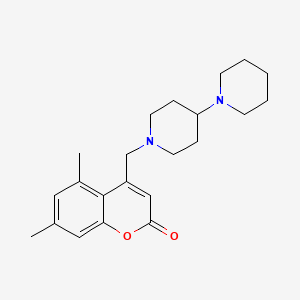![molecular formula C17H22N4O2S2 B4840232 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide
Descripción general
Descripción
4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide, also known as DAB-4, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. However, DAB-4 is unique in that it has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of novel cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is necessary for their survival and proliferation. By inhibiting the activity of CAIX, this compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its therapeutic effects. This compound has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. In addition, this compound is relatively easy to synthesize using standard laboratory techniques. However, one of the main limitations of this compound is its lack of selectivity for cancer cells, which may lead to off-target effects and toxicity.
Direcciones Futuras
There are several potential future directions for the research and development of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide. One possibility is to optimize its chemical structure to improve its selectivity for cancer cells and reduce its off-target effects. Another possibility is to develop new drug delivery systems that can target this compound specifically to cancer cells, further reducing its toxicity. Finally, this compound may have potential applications in combination therapies with other anticancer agents, which may enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer therapies.
Propiedades
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-21(4-2)15-9-5-13(6-10-15)19-17(24)20-14-7-11-16(12-8-14)25(18,22)23/h5-12H,3-4H2,1-2H3,(H2,18,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZDIEKOIXZCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840164.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B4840191.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4840203.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)

![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
